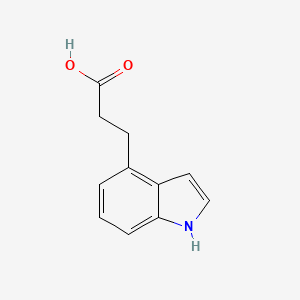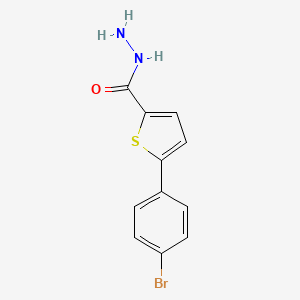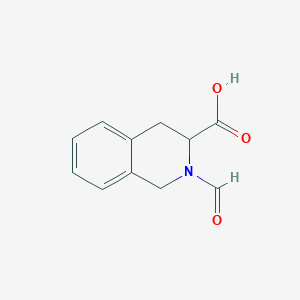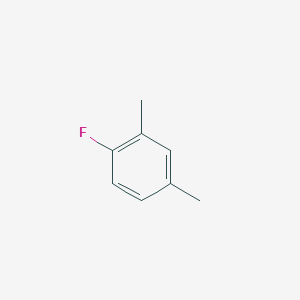
3-(1H-Indol-4-YL)propanoic acid
Übersicht
Beschreibung
3-(1H-Indol-4-YL)propanoic acid, also known as indole-3-propionic acid, is a naturally occurring compound belonging to the class of indole derivatives. It is a potent antioxidant and has been studied for its neuroprotective properties. This compound is found in various biological systems and has garnered significant interest due to its potential therapeutic applications .
Wirkmechanismus
Target of Action
3-(1H-Indol-4-YL)propanoic acid, also known as Indole-3-propionic acid (IPA), is a bioactive compound that has been found to bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action of IPA is complex and depends on the specific biological context. It is known that ipa interacts with its targets, leading to various changes in cellular processes . For example, it has been reported that IPA targets amino acid biosynthesis . The interaction of IPA with its targets can lead to a variety of effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
IPA is involved in several biochemical pathways. It is produced by the human gut microbiota and is a product of the degradation of tryptophan in higher plants . The affected pathways and their downstream effects are diverse, reflecting the broad range of biological activities of IPA .
Pharmacokinetics
It is known that ipa is produced by the human gut microbiota and can be detected in the blood plasma of the host This suggests that IPA may have good bioavailability
Result of Action
The molecular and cellular effects of IPA’s action are diverse, reflecting its broad range of biological activities. For example, IPA has been reported to have anti-inflammatory and antioxidant properties . In addition, IPA has been shown to have therapeutic potential in the treatment of Alzheimer’s disease . The specific effects of IPA’s action depend on the biological context and the specific targets it interacts with.
Action Environment
The action of IPA can be influenced by various environmental factors. For instance, the production of IPA by the gut microbiota can be affected by the composition of the gut microbiota, which can be influenced by diet and other environmental factors . Furthermore, the efficacy and stability of IPA can be affected by various factors, including pH and temperature.
Biochemische Analyse
Biochemical Properties
IPA is a gut microbiota-derived metabolite of tryptophan . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Cellular Effects
IPA has been shown to have a variety of effects on cells. It can improve blood glucose levels and increase insulin sensitivity . It also has the ability to inhibit liver lipid synthesis and inflammatory factors . Moreover, IPA can correct intestinal microbial disorders, maintain the intestinal barrier, and suppress the intestinal immune response .
Molecular Mechanism
The molecular mechanism of IPA involves its interaction with various biomolecules at the molecular level. For example, IPA treatment significantly increased the phosphorylation level of ERK1, a protein encoded by the Mapk3 gene . This suggests that IPA exerts its effects through the modulation of protein activity and gene expression.
Dosage Effects in Animal Models
The effects of IPA can vary with different dosages in animal models. For instance, oral administration of IPA effectively mitigated the histological and electrophysiological alterations in a 16p11.2 microdeletion mouse model, thereby ameliorating the social and cognitive deficits of the mice .
Metabolic Pathways
IPA is involved in the tryptophan metabolism pathway . It is produced by the gut microbiota, specifically the species Clostridium sporogenes, from the degradation of tryptophan .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-4-YL)propanoic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst. This method is widely used due to its efficiency and versatility .
Another method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol can yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Fischer indole synthesis remains a popular choice for industrial applications due to its scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-Indol-4-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Wissenschaftliche Forschungsanwendungen
3-(1H-Indol-4-YL)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Industry: It is used in the production of pharmaceuticals and as an antioxidant in various formulations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter involved in mood regulation.
Uniqueness
3-(1H-Indol-4-YL)propanoic acid is unique due to its potent antioxidant properties and its ability to inhibit beta-amyloid fibril formation, making it a promising candidate for neuroprotective therapies .
Eigenschaften
IUPAC Name |
3-(1H-indol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-11(14)5-4-8-2-1-3-10-9(8)6-7-12-10/h1-3,6-7,12H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTDGXAHLYAHBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30495889 | |
| Record name | 3-(1H-Indol-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30495889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65690-95-1 | |
| Record name | 3-(1H-Indol-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30495889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1337592.png)

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1337598.png)
![(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B1337600.png)





![3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337612.png)




